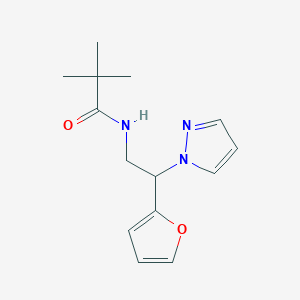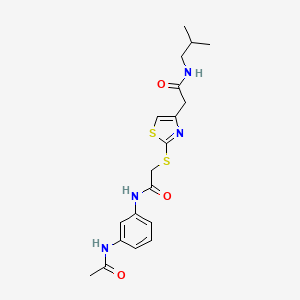![molecular formula C17H15N3O B2406065 3-ciano-N-[(6-ciclopropilpiridin-3-il)metil]benzamida CAS No. 2097915-18-7](/img/structure/B2406065.png)
3-ciano-N-[(6-ciclopropilpiridin-3-il)metil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C17H15N3O.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential therapeutic and industrial applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown promise as a potential chemotherapeutic agent due to its diverse biological activities . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit aldosterone synthase (cyp11b2), a promising mechanism to lower arterial blood pressure .
Mode of Action
Based on the action of similar compounds, it may interact with its target to inhibit the production of certain hormones, thereby affecting blood pressure .
Biochemical Pathways
Inhibition of aldosterone synthase (cyp11b2) could affect the renin-angiotensin-aldosterone system, a key regulator of blood pressure .
Métodos De Preparación
The synthesis of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Análisis De Reacciones Químicas
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include active methylene reagents, which can lead to the formation of heterocyclic compounds . The major products formed from these reactions are often biologically active heterocyclic moieties .
Comparación Con Compuestos Similares
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be compared to other similar compounds, such as substituted cyanopyridines . These compounds share a pyridine core and exhibit various pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, and anticancer properties .
Propiedades
IUPAC Name |
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILEFMMHYAFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)



![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)
![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)



![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

